

Spectroscopic Characterization of Methyl N-Boc-3-aminophenylacetate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl N-Boc-3-aminophenylacetate*

Cat. No.: *B567327*

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-Boc-3-aminophenylacetate, systematically named Methyl 2-(3-((tert-butoxycarbonyl)amino)phenyl)acetate, is a valuable intermediate in organic synthesis, particularly in the design and development of novel pharmaceutical agents. Its structure combines a phenylacetate moiety, a common scaffold in medicinal chemistry, with a Boc-protected amine, which allows for selective chemical modifications. The precise characterization of this molecule is paramount for ensuring the purity, identity, and quality of downstream products. This technical guide provides a comprehensive overview of the expected spectroscopic data for **Methyl N-Boc-3-aminophenylacetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

A Note on Data Availability: Direct experimental spectra for **Methyl N-Boc-3-aminophenylacetate** are not readily available in publicly accessible databases. Therefore, this guide will utilize established spectroscopic principles and data from closely related structural isomers and analogous compounds to provide a robust and scientifically grounded interpretation of the expected spectral features. This approach will equip researchers with the necessary knowledge to identify and characterize the target molecule.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of **Methyl N-Boc-3-aminophenylacetate**.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

A. ^1H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol: A typical protocol for acquiring a ^1H NMR spectrum involves dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 300 or 400 MHz NMR spectrometer.

Expected Chemical Shifts and Assignments:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Cited Insights
~7.2-7.4	m	4H	Ar-H	The aromatic protons of the meta-substituted benzene ring are expected to appear in this region as a complex multiplet.
~6.5	s	1H	NH	The amide proton of the Boc group typically appears as a broad singlet. Its chemical shift can be variable and concentration-dependent.
~3.7	s	3H	-O-CH ₃	The methyl ester protons are expected to be a sharp singlet due to the absence of adjacent protons. For a similar compound, this peak was observed at δ 3.7 ppm.[1]
~3.6	s	2H	Ar-CH ₂ -CO	The benzylic protons adjacent to the carbonyl

group will appear as a singlet.

~1.5

s

9H

-C(CH₃)₃

The nine equivalent protons of the tert-butyl group of the Boc protecting group will give a characteristic sharp singlet. A similar compound showed this peak at δ 1.42 ppm.^[1]

B. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Expected Chemical Shifts and Assignments:

Chemical Shift (δ , ppm)	Assignment	Rationale & Cited Insights
~172	C=O (Ester)	The carbonyl carbon of the methyl ester is expected in this downfield region. A related compound showed this peak at δ 170.2 ppm.[1]
~153	C=O (Boc)	The carbonyl carbon of the Boc group is expected to be slightly upfield from the ester carbonyl. A value of δ 156.4 ppm was reported for a similar molecule.[1]
~138	Ar-C-NH	The aromatic carbon attached to the nitrogen atom.
~135	Ar-C-CH ₂	The aromatic carbon attached to the methylene group.
~129	Ar-CH	Aromatic methine carbons.
~120	Ar-CH	Aromatic methine carbons.
~118	Ar-CH	Aromatic methine carbons.
~80	-C(CH ₃) ₃	The quaternary carbon of the tert-butyl group.
~52	-O-CH ₃	The methyl carbon of the ester.
~41	Ar-CH ₂ -CO	The benzylic carbon.
~28	-C(CH ₃) ₃	The three equivalent methyl carbons of the tert-butyl group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration	Functional Group	Rationale & Cited Insights
~3350	N-H Stretch	Amine (Boc)	The N-H stretching of the carbamate will appear as a single, relatively sharp peak.
~3050	C-H Stretch	Aromatic	C-H stretching vibrations of the benzene ring typically appear above 3000 cm ⁻¹ .
~2980	C-H Stretch	Aliphatic	Asymmetric and symmetric stretching of the methyl and methylene groups.
~1735	C=O Stretch	Ester	The carbonyl stretch of the methyl ester is expected in this region.
~1700	C=O Stretch	Carbamate (Boc)	The carbonyl of the Boc group typically absorbs at a slightly lower wavenumber than the ester carbonyl. An IR absorption at ~1690 cm ⁻¹ has been noted for a Boc group. ^[2]
~1600, ~1480	C=C Stretch	Aromatic Ring	Characteristic skeletal vibrations of the benzene ring.

~1250, ~1160	C-O Stretch	Ester & Carbamate	Strong stretching vibrations for the C-O bonds.
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III. Mass Spectrometry (MS)

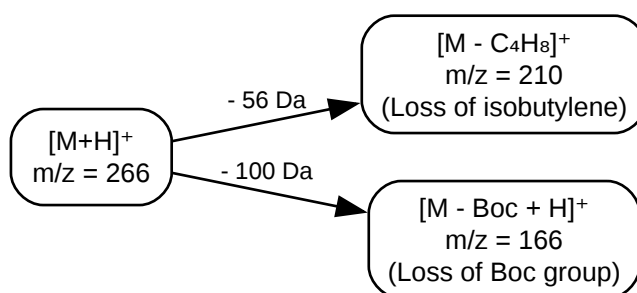
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: A high-resolution mass spectrum (HRMS) can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument.

Expected Molecular Ions and Fragmentation:

m/z	Ion	Rationale & Cited Insights
266.1392	$[M+H]^+$	The calculated exact mass of the protonated molecule ($C_{14}H_{20}NO_4^+$).
288.1212	$[M+Na]^+$	The calculated exact mass of the sodium adduct ($C_{14}H_{19}NNaO_4^+$). A high-resolution mass spectrometry result for a related compound confirmed the molecular ion. [1]
210	$[M-C_4H_9]^+$	Loss of the tert-butyl group is a common fragmentation pathway for Boc-protected compounds.
166	$[M-Boc+H]^+$	Loss of the entire Boc group (100 Da).

Fragmentation Pathway Visualization:



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Figure 2: Proposed key fragmentation pathways for **Methyl N-Boc-3-aminophenylacetate** in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of **Methyl N-Boc-3-aminophenylacetate**. By combining the insights from ^1H NMR, ^{13}C NMR, IR, and MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. While direct experimental data is not widely published, the principles and comparative data presented here offer a reliable roadmap for its analysis in a laboratory setting, ensuring the high standards of scientific integrity required in research and development.

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